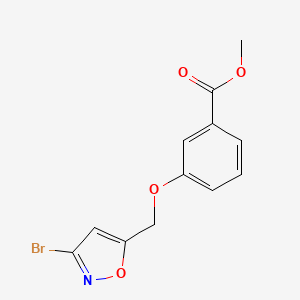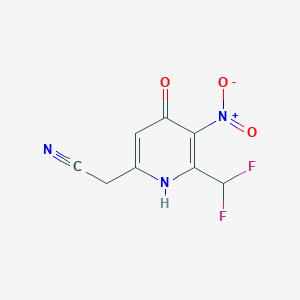
N4-(4-(Trifluoromethyl)pyridin-2-YL)pyridine-2,3,4-triamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de N4-(4-(trifluorometil)piridin-2-IL)piridina-2,3,4-triamina es un compuesto que presenta un núcleo de piridina sustituido con grupos trifluorometil y amina. Este compuesto destaca por sus aplicaciones en diversos campos, incluyendo la química medicinal, donde sirve como bloque de construcción para la síntesis de principios activos farmacéuticos (APIs) y ligandos para reacciones químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de N4-(4-(trifluorometil)piridin-2-IL)piridina-2,3,4-triamina normalmente implica la reacción de 2-fluoro-4-(trifluorometil)piridina con clorhidrato de etilamina en presencia de hidróxido de sodio y dimetilsulfóxido a temperaturas elevadas . La reacción se lleva a cabo a 130 °C durante 24 horas, seguido de enfriamiento a temperatura ambiente y extracción con acetato de etilo .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. el enfoque general implica escalar la síntesis de laboratorio con modificaciones apropiadas para garantizar la seguridad, la eficiencia y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de N4-(4-(trifluorometil)piridin-2-IL)piridina-2,3,4-triamina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: El grupo trifluorometil puede ser sustituido por otros grupos funcionales en condiciones específicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Agentes sustituyentes: Haluros, nucleófilos.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen diversos derivados del compuesto original, como N-óxidos, aminas y piridinas sustituidas .
Aplicaciones Científicas De Investigación
El acetato de N4-(4-(trifluorometil)piridin-2-IL)piridina-2,3,4-triamina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del acetato de N4-(4-(trifluorometil)piridin-2-IL)piridina-2,3,4-triamina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en aplicaciones medicinales, actúa como un inhibidor de las quinasas RAF, que están involucradas en vías de señalización celular que regulan el crecimiento y la supervivencia celular . El compuesto se une al sitio activo de la quinasa, evitando su activación y la posterior señalización .
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-4-(trifluorometil)piridina: Un compuesto relacionado con aplicaciones similares en química medicinal y como bloque de construcción para API.
4-(Trifluorometil)piridina: Utilizado en la síntesis de marcos metal-orgánicos y como ligando catalítico.
Singularidad
El acetato de N4-(4-(trifluorometil)piridin-2-IL)piridina-2,3,4-triamina es único debido a su combinación de grupos trifluorometil y múltiples grupos amina, que confieren propiedades químicas y reactividad distintas. Esto lo hace particularmente valioso en la síntesis de moléculas complejas y en química medicinal para desarrollar terapias dirigidas .
Propiedades
Fórmula molecular |
C13H14F3N5O2 |
|---|---|
Peso molecular |
329.28 g/mol |
Nombre IUPAC |
acetic acid;4-N-[4-(trifluoromethyl)pyridin-2-yl]pyridine-2,3,4-triamine |
InChI |
InChI=1S/C11H10F3N5.C2H4O2/c12-11(13,14)6-1-3-17-8(5-6)19-7-2-4-18-10(16)9(7)15;1-2(3)4/h1-5H,15H2,(H3,16,17,18,19);1H3,(H,3,4) |
Clave InChI |
NNTPUUFVWGNPRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CN=C(C=C1C(F)(F)F)NC2=C(C(=NC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)




![7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781322.png)
![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)

